2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole 2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 477330-73-7
VCID: VC16157865
InChI: InChI=1S/C16H12F2N2S3/c17-13-7-5-11(6-8-13)9-21-15-19-20-16(23-15)22-10-12-3-1-2-4-14(12)18/h1-8H,9-10H2
SMILES:
Molecular Formula: C16H12F2N2S3
Molecular Weight: 366.5 g/mol

2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole

CAS No.: 477330-73-7

Cat. No.: VC16157865

Molecular Formula: C16H12F2N2S3

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole - 477330-73-7

Specification

CAS No. 477330-73-7
Molecular Formula C16H12F2N2S3
Molecular Weight 366.5 g/mol
IUPAC Name 2-[(2-fluorophenyl)methylsulfanyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole
Standard InChI InChI=1S/C16H12F2N2S3/c17-13-7-5-11(6-8-13)9-21-15-19-20-16(23-15)22-10-12-3-1-2-4-14(12)18/h1-8H,9-10H2
Standard InChI Key IODPXOXIRMSDPD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-((2-fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole consists of a 1,3,4-thiadiazole heterocycle (C2N2S) substituted at positions 2 and 5 with thioether-linked benzyl groups. The 2-fluorobenzyl and 4-fluorobenzyl moieties introduce steric and electronic asymmetry, which may influence reactivity and biological interactions .

Key Structural Features:

  • Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, contributing to electron-deficient properties.

  • Thioether Linkages: Sulfur atoms bridge the heterocycle to the benzyl groups, enhancing stability and enabling nucleophilic substitution reactions.

  • Fluorine Substituents: The electron-withdrawing fluorine atoms at ortho (2-) and para (4-) positions on the benzyl groups modulate electronic density and lipophilicity.

Physicochemical Characteristics

Predicted properties based on computational models and analogous compounds include:

PropertyValue/Description
Molecular FormulaC16H12F2N2S3
Molecular Weight378.47 g/mol
LogP (Octanol-Water)~3.2 (Moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, DMF
Melting Point145–150°C (estimated)

The presence of fluorine atoms increases electronegativity, potentially enhancing membrane permeability and target binding .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions followed by functionalization. For this compound, a plausible route includes:

  • Thiadiazole Ring Formation:

    • Cyclization of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    • Example: Reaction of 2-fluorobenzyl thiol with hydrazinecarbothioamide to form the 1,3,4-thiadiazole core .

  • Thioether Functionalization:

    • Nucleophilic substitution using 2-fluorobenzyl bromide and 4-fluorobenzyl bromide in the presence of a base (e.g., K2CO3).

    • Sequential or concurrent substitution at positions 2 and 5.

Optimization Challenges

  • Regioselectivity: Ensuring correct substitution at positions 2 and 5 requires controlled reaction conditions.

  • Purification: Column chromatography or recrystallization may be needed to isolate the pure product.

Biological Activities and Mechanisms

Antibacterial Efficacy

Analogous thiadiazole-thioether compounds exhibit potent activity against Gram-negative and Gram-positive bacteria. For example, derivatives with fluorinated benzyl groups demonstrated EC50 values of 24–30 µg/mL against Xanthomonas oryzae and Xanthomonas axonopodis . The target compound’s dual fluorine substituents may enhance these effects through improved target binding.

Proposed Mechanism:

  • Inhibition of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins).

  • Disruption of membrane integrity via hydrophobic interactions.

Structure-Activity Relationships (SAR)

Critical structural determinants of activity include:

Structural FeatureImpact on Activity
Fluorine PositionPara-substitution enhances antibacterial potency; ortho-substitution may improve solubility.
Thioether LinkageFacilitates redox reactions and metal coordination.
Aromatic Ring SymmetryAsymmetric substitution broadens target specificity.

Comparative studies suggest that fluorination at both benzyl groups maximizes bioactivity while maintaining metabolic stability .

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